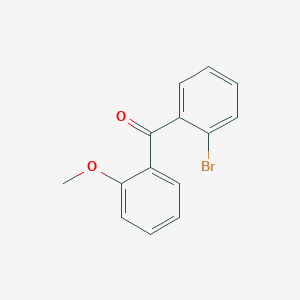

2-Bromo-2'-methoxybenzophenone

Description

Significance in Organic Synthesis and Chemical Sciences

The significance of 2-Bromo-2'-methoxybenzophenone in organic synthesis stems from the reactivity of its functional groups. The bromine atom can participate in a variety of cross-coupling reactions, such as the Suzuki and Ullmann reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgacs.org The methoxy (B1213986) group can be a precursor to a hydroxyl group, which is a common functional handle in organic molecules. ualberta.ca Furthermore, the benzophenone (B1666685) core itself is a prevalent scaffold in many biologically active compounds. nih.govresearchgate.net

The strategic placement of the bromo and methoxy substituents allows for intramolecular reactions, leading to the formation of heterocyclic systems. For instance, it is a key starting material in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with important photophysical and electronic properties. rsc.orgbeilstein-journals.orglabxing.com The synthesis of N-aryl carbazoles, for example, can be achieved through reactions involving this and similar substituted biphenyl (B1667301) compounds. rsc.org

Historical Context of Substituted Benzophenone Chemistry

The chemistry of benzophenone and its derivatives has a rich history, dating back to the development of the Friedel-Crafts acylation, a fundamental method for their synthesis. wikipedia.orgoregonstate.edu This reaction involves the acylation of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. wikipedia.org Over the years, numerous methods have been developed to introduce various substituents onto the benzophenone scaffold, leading to a vast library of compounds with diverse properties and applications.

Substituted benzophenones have been extensively studied for their photochemical properties and have found use as photoinitiators and in photochemistry research. wikipedia.org In medicinal chemistry, the benzophenone core is recognized as a "privileged structure," meaning it can bind to a variety of biological targets. This has led to the synthesis and evaluation of numerous substituted benzophenones for their potential therapeutic activities. nih.gov The synthesis of densely functionalized benzophenones, however, can be challenging, and various synthetic strategies have been explored to overcome these difficulties. mq.edu.au

Scope of Current Research Directions on this compound and Related Structures

Current research involving this compound and its analogs is focused on several key areas. A primary direction is the development of new and more efficient synthetic methods for the construction of complex heterocyclic compounds. This includes the exploration of novel catalytic systems for cross-coupling reactions and the development of one-pot procedures to increase synthetic efficiency. beilstein-journals.org

Another significant area of research is the application of these compounds in the synthesis of functional materials. The carbazole (B46965) derivatives synthesized from this compound are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their unique photophysical properties. rsc.org

Furthermore, the synthesis of novel benzophenone derivatives continues to be an active area of research in medicinal chemistry. Scientists are designing and synthesizing new analogs with tailored substitutions to explore their interactions with various biological targets and to develop new therapeutic agents. nih.govresearchgate.net The exploration of intramolecular reactions of substituted benzophenones to create complex polycyclic structures is also a continuing interest.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWKWVDVVPSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577335 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131118-02-0 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 2 Methoxybenzophenone and Analogues

Strategies for Benzophenone (B1666685) Core Construction

The formation of the diaryl ketone structure is the foundational step in synthesizing 2-Bromo-2'-methoxybenzophenone. Friedel-Crafts acylation and palladium-catalyzed carbonylation reactions are two of the most prominent methods employed for this purpose.

Friedel-Crafts acylation is a classic and widely used method for synthesizing benzophenones. liv.ac.uk This reaction typically involves the acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). liv.ac.ukoregonstate.edu For a dissymmetric molecule like this compound, the synthesis can be envisioned in two ways: the acylation of anisole (B1667542) with 2-bromobenzoyl chloride or the acylation of bromobenzene (B47551) with 2-methoxybenzoyl chloride. The former is generally preferred due to the activating nature of the methoxy (B1213986) group on the anisole ring.

Several examples in the literature illustrate this approach for analogous compounds. For instance, 4-bromo-4'-methoxybenzophenone (B1269710) has been synthesized via the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride. oregonstate.edu Similarly, 2-bromo-4'-methoxybenzophenone (B1277434) is prepared by acylating anisole with 2-bromobenzoyl chloride. prepchem.com The reaction of m-bromoanisole with benzoyl chloride also yields a related structure, 2-bromo-4-methoxybenzophenone. prepchem.com These reactions demonstrate the utility of Friedel-Crafts acylation in preparing specifically substituted benzophenones, a strategy directly applicable to the target molecule. A general process for preparing various methoxy benzophenone derivatives using this type of reaction has also been patented. google.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Anisole | 4-Chlorobenzoyl chloride | AlCl₃ | 4-Chloro-4'-methoxybenzophenone | oregonstate.edu |

| Anisole | 2-Bromobenzoyl chloride | - | 2-Bromo-4'-methoxybenzophenone | prepchem.com |

| m-Bromoanisole | Benzoyl chloride | - | 2-Bromo-4-methoxybenzophenone | prepchem.com |

| 3,4,5-Trimethoxytoluene | 5-Bromo-2-methoxy-6-methyl-benzoyl chloride | FeCl₃ | 5-Bromo-2′,6-dimethyl-2,4′,5′,6′-tetramethoxybenzophenone | google.com |

Modern synthetic chemistry offers palladium-catalyzed carbonylation reactions as a powerful alternative to Friedel-Crafts acylation for constructing benzophenones. liv.ac.uk These methods often proceed under milder conditions and can tolerate a wider range of functional groups. One such strategy is the carbonylative cross-coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide (CO) and a palladium catalyst.

For example, unsymmetrical biaryl ketones can be synthesized through the palladium-catalyzed carbonylative coupling of arylboronic acids with aryl halides (such as aryl bromides or iodides). researchgate.net This reaction is performed under an atmospheric pressure of carbon monoxide, using catalysts like PdCl₂(PPh₃)₂ or PdCl₂(dppf). researchgate.net Another variation involves the Pd(0)-catalysed carbonylative coupling of iodoarenes with organostannanes, such as phenyltributylstannane, to produce substituted benzophenones. researchgate.net These techniques provide a direct route to the benzophenone core, where one aryl partner could be a derivative of 2-bromo-iodobenzene and the other a methoxy-substituted organometallic compound.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |

| Arylboronic acid | Aryl bromide/iodide | PdCl₂(dppf) / K₂CO₃ / KI / CO | Unsymmetrical biaryl ketone | researchgate.net |

| Iodoarene | Phenyltributylstannane | Pd(0) / CO | Substituted benzophenone | researchgate.net |

| Arylboronic acid | Arylboronic acid | Pd(OAc)₂ / DPPP / Oxidant / CO | Symmetrical diaryl ketone | liv.ac.uk |

Introduction of Halogen and Methoxy Substituents

The placement of the bromo and methoxy groups onto the benzophenone skeleton must be controlled to achieve the desired this compound isomer. This can be accomplished either by using pre-functionalized starting materials before the core construction or by direct functionalization of a benzophenone intermediate.

Regioselective bromination is crucial for installing the bromine atom at the correct position. This can be challenging as directing group effects can lead to mixtures of isomers. prepchem.com One effective strategy is the direct bromination of a pre-formed, substituted benzophenone. For instance, the regioselective bromination at the C-2 position of a dimethoxy-methyl-substituted benzophenone was successfully achieved using N-bromosuccinimide (NBS) in acetonitrile, affording the desired 2-bromo-benzophenone derivative in high yield. acs.org

Alternatively, a precursor molecule can be brominated before the benzophenone core is formed. This is a common approach where an activated aromatic ring, such as a methoxy-substituted benzoic acid, is brominated. For example, 2-methoxy-6-methylbenzoic acid can be brominated to give 5-bromo-2-methoxy-6-methylbenzoic acid, which is then used in a subsequent Friedel-Crafts reaction. google.com Similarly, m-methoxybenzoic acid can be converted to 2-bromo-5-methoxybenzoic acid using reagents like dibromohydantoin in the presence of sulfuric acid. google.com The choice of brominating agent and reaction conditions is key to achieving high regioselectivity, with modern methods offering greener approaches to para-selective bromination of activated arenes. wku.edusci-hub.se

The methoxy group is typically introduced by using a methoxy-substituted precursor in the benzophenone core synthesis. Anisole (methoxybenzene) is a common starting material for Friedel-Crafts acylations, where its methoxy group directs the acylation and remains in the final product. oregonstate.eduprepchem.com Likewise, methoxy-substituted benzoyl chlorides or benzoic acids are used as the acylating species or precursors. google.comgoogle.com

In cases where a hydroxybenzophenone is synthesized or available, the methoxy group can be introduced via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate. The synthesis of 4-substituted benzophenone ethers by reacting 4-hydroxybenzophenone (B119663) with various alkyl halides in the presence of a base like potassium carbonate is an example of this general strategy. royalsocietypublishing.org

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often relies on the preparation of versatile intermediates that can be further modified. A key strategy involves creating a highly substituted benzophenone that can undergo subsequent chemical transformations. For example, (2-Bromo-3,5-dimethoxyphenyl)(2,3-dimethoxy-5-methylphenyl)methanone was synthesized as an intermediate through a sequence involving benzhydrol formation, oxidation, and regioselective bromination. acs.org

Another important class of intermediates are functionalized benzoic acids or their corresponding acyl chlorides. The synthesis of 5-bromo-2-methoxy-6-methyl-benzoyl chloride from its corresponding benzoic acid is a prime example of an intermediate prepared for a subsequent Friedel-Crafts acylation. google.com Similarly, 2-bromo-5-methoxybenzoic acid serves as a valuable precursor. google.com An alternative synthetic route to the benzophenone core involves the Grignard reaction. In this approach, a Grignard reagent, prepared from a brominated anisole derivative, is added to a substituted benzaldehyde (B42025) to form a diaryl carbinol intermediate. This carbinol is then oxidized using an agent like pyridinium (B92312) chlorochromate (PCC) to yield the final benzophenone. google.com This method highlights the importance of intermediates like brominated anisoles and substituted benzaldehydes in the flexible synthesis of complex benzophenones.

Alternative and Advanced Synthetic Protocols

Advanced synthetic strategies for benzophenone derivatives have moved beyond classical Friedel-Crafts acylations, embracing metal-mediated reactions that allow for precise bond formation and functionalization. These protocols include various cross-coupling reactions, direct C-H functionalization, and organometallic strategies like bromo-lithium exchange.

Metal-Mediated Coupling Reactions.thieme-connect.de

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These methods have fundamentally changed the synthesis of complex aromatic compounds like substituted benzophenones. eie.gr While palladium has been a dominant catalyst in this field, copper-mediated systems also offer effective and often complementary routes. researchgate.netacs.org The choice of metal, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity. acs.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the earliest methods for cross-coupling. acs.org These reactions have been refined to overcome initial limitations such as harsh conditions and poor substrate scope. acs.org Modern protocols using copper salts, often in combination with specific ligands, facilitate the formation of C-N, C-O, and C-C bonds under milder conditions. acs.orgbeilstein-journals.org

For the synthesis of benzophenone analogues, copper-catalyzed methods can be applied to form the diaryl ether linkage or to construct the core ketone structure. For instance, a highly efficient copper(II)-catalyzed C–O cross-coupling has been developed between aryl bromides and aliphatic diols using CuCl₂ without additional ligands. rsc.org While not a direct synthesis of this compound, this demonstrates the utility of copper in forming ether bonds present in such molecules. Similarly, the Liebeskind–Srogl cross-coupling, which uses a catalytic amount of palladium and a stoichiometric amount of a copper(I) carboxylate, allows for the synthesis of ketones from thioesters and boronic acids, providing a pathway to unsymmetrical benzophenones. acs.org

Table 1: Examples of Copper-Catalyzed or -Mediated Coupling Reactions

| Reaction Type | Catalyst/Mediator | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Ullmann C-O Coupling | CuI / Ligand (e.g., ethylene (B1197577) glycol) | Aryl Iodides & Alcohols | Forms diaryl ethers under milder conditions than traditional methods. | acs.org |

| C-O Cross-Coupling | CuCl₂ | Aryl Bromides & Aliphatic Diols | Ligand-free and solvent-free conditions; diol acts as reactant, ligand, and solvent. | rsc.org |

| Liebeskind–Srogl Coupling | Pd(0) (cat.) / Copper(I) carboxylate (stoich.) | Thioesters & Boronic Acids | Produces ketones under neutral conditions, suitable for complex molecules. | acs.org |

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has become a powerful strategy for the atom-economical synthesis of complex molecules. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-heteroatom bonds. nih.gov For the synthesis of benzophenones, palladium catalysis can achieve the oxidative coupling of two arenes and carbon monoxide or the direct functionalization of a pre-existing benzophenone core. rsc.org

One method involves the palladium-catalyzed dual C-H functionalization of benzophenones to yield fluorenones through an oxidative dehydrogenative cyclization. acs.org This intramolecular process is initiated by an electrophilic palladation directed by the carbonyl group, forming a five-membered palladacycle intermediate. acs.org While this specific reaction forms fluorenones, the initial C-H activation step is a key principle that can be adapted for other transformations. acs.org More direct routes involve the carbonylative functionalization of C-H bonds, though these often lead to carboxylic acids rather than ketones. rsc.org However, recent developments have enabled the synthesis of ketones via the oxidative coupling of arenes and CO, catalyzed by simple palladium salts. rsc.org

The use of directing groups allows for highly selective C-H functionalization at positions that are otherwise difficult to access, such as the meta position of an aromatic ring. rsc.org

Table 2: Palladium-Catalyzed Reactions for Ketone Synthesis

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Coupling | PdCl₂ / Oxidant | Arenes & Carbon Monoxide (CO) | Symmetrical Ketones | rsc.org |

| Dehydrogenative Cyclization | Pd(OAc)₂ / Ag₂O | Benzophenones | Fluorenones | acs.org |

| Meta-Selective Olefination | Pd Catalyst / Nitrile-based Directing Group | Benzophenones & Olefins | Meta-functionalized Benzophenones | rsc.org |

Bromo-Lithium Exchange Strategies

Bromo-lithium exchange is a classic and highly effective organometallic transformation for creating functionalized aromatic compounds. The reaction involves treating an aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. This rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive aryllithium species. researchgate.net This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups. researchgate.net

In the context of synthesizing this compound analogues, this strategy is particularly useful. For instance, an o-bromobenzoyl chloride can react with a lithium diarylcuprate(I) reagent, which can be formed via a bromo-lithium exchange, to produce o-bromobenzophenone derivatives. researchgate.net Alternatively, a lithiated species can be generated from a dibromo-biaryl compound, which then reacts with an electrophile like benzophenone. researchgate.netbeilstein-journals.orgrsc.org The regioselectivity of the exchange can be controlled by temperature and the choice of lithium reagent. researchgate.net Microflow reactor systems have been shown to improve selectivity and yield in these reactions by enabling precise temperature control and short residence times, even at temperatures as high as 0°C or 24°C. beilstein-journals.org

Table 3: Bromo-Lithium Exchange Reaction Examples

| Aryl Bromide | Lithium Reagent | Electrophile | Product | Reference |

|---|---|---|---|---|

| N'-(2-bromophenethyl)-N,N-dimethylurea | MeLi then t-BuLi | Benzophenone | Substituted alcohol (from addition to ketone) | researchgate.netcardiff.ac.uk |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | Butyllithium | Benzophenone | Corresponding alcohol derivative | rsc.org |

| 2,2′-Dibromobiphenyl | n-BuLi | Methanol (B129727) (for quenching) | 2-Bromobiphenyl | beilstein-journals.org |

| α-Substituted 2-bromostyrenes | Butyllithium | Aldehydes or Ketones | 2-Vinylbenzyl alcohols | researchgate.net |

Functionalization of Benzophenone at Specific Positions

Achieving regioselective functionalization of the benzophenone scaffold is a significant synthetic challenge. While the carbonyl group can direct ortho-functionalization through electrophilic palladation, accessing other positions requires more advanced strategies. rsc.orgacs.org

Recent breakthroughs have focused on directing-group-assisted, palladium-catalyzed C-H activation to achieve functionalization at the typically less reactive meta position. rsc.org By attaching a temporary directing group to the benzophenone molecule, the palladium catalyst can be guided to a specific distal C-H bond. For example, nitrile-containing templates have been successfully employed to achieve meta-selective olefination of benzophenone derivatives. rsc.org This approach provides a valuable tool for creating benzophenone derivatives with functional groups at specific distal positions, which would be difficult to synthesize through classical electrophilic aromatic substitution. rsc.org Beyond palladium catalysis, the benzophenone moiety itself can be used as a photo-crosslinkable group to functionalize surfaces, highlighting its inherent reactivity under certain conditions. nih.govmdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 2 Methoxybenzophenone

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom attached to one of the phenyl rings is a leaving group, making the molecule susceptible to nucleophilic substitution reactions. These reactions can proceed through either intermolecular or intramolecular pathways.

In intermolecular nucleophilic substitution, an external nucleophile displaces the bromide ion. Aryl halides like 2-Bromo-2'-methoxybenzophenone are generally less reactive towards traditional nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. However, under specific conditions, particularly with copper catalysis in what is known as the Ullmann condensation or Ullmann-type reaction, these substitutions can be achieved. wikipedia.orgorganic-chemistry.org

The Ullmann-type reaction facilitates the coupling of aryl halides with various nucleophiles, including alcohols, amines, and thiols. wikipedia.orgmdpi.com Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C) and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, which allow the reaction to proceed under milder conditions. mdpi.com In a typical intermolecular reaction for this compound, a nucleophile (Nu:) would replace the bromine atom, yielding a new substituted benzophenone (B1666685) derivative.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile (Nu:) | Product | Reaction Type |

|---|---|---|

| R-OH (Alcohol) | 2-(Alkoxy)-2'-methoxybenzophenone | Ullmann Ether Synthesis |

| R-NH2 (Amine) | 2-(Alkylamino)-2'-methoxybenzophenone | Buchwald-Hartwig Amination (Palladium-catalyzed) or Goldberg Reaction (Copper-catalyzed) |

The structure of this compound, with the bromo and methoxy (B1213986) groups in ortho positions on adjacent rings, is well-suited for intramolecular cyclization. This reaction is a key pathway for the synthesis of dibenzo[b,f]oxepines, a class of compounds with significant interest in medicinal chemistry. mdpi.comlookchem.com

This intramolecular version of the Ullmann condensation involves the phenolic oxygen (formed in situ from the methoxy group under certain reaction conditions or by using a related hydroxy compound) acting as an internal nucleophile. The oxygen attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new seven-membered ring. This cyclization is typically promoted by a copper catalyst. The reaction proceeds via a copper(I) active species. rug.nl The mechanism is thought to involve the formation of an organocopper intermediate, followed by the intramolecular ring-closing step. nsf.gov The result is the formation of the rigid, tricyclic dibenzo[b,f]oxepine skeleton.

Oxidation Reactions of the Benzophenone Framework

The benzophenone structure can undergo oxidation at either the carbonyl group or the aromatic rings, typically requiring strong oxidizing agents.

The carbonyl carbon in benzophenone is in a +2 oxidation state. study.com Oxidation of the carbonyl group in a ketone is a challenging transformation that often results in the cleavage of carbon-carbon bonds. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., heat and strong acid), can lead to the breakdown of the benzophenone framework. youtube.com This oxidative cleavage would break the bond between the carbonyl carbon and one of the aromatic rings, ultimately forming benzoic acid derivatives. youtube.com

While the benzene (B151609) ring is generally resistant to oxidation due to its aromatic stability, it can be oxidized under forceful conditions. pressbooks.pub Strong oxidizing agents can attack the aromatic rings, leading to ring-opening products or the formation of phenolic compounds. nih.gov For substituted benzenes, the reactivity and the products formed can be influenced by the existing substituents. The presence of the electron-donating methoxy group can activate its ring towards electrophilic attack, which is a component of some oxidation mechanisms. Conversely, the bromine atom and the carbonyl group are deactivating. Oxidation of alkyl side chains on aromatic rings is a common reaction, but this compound lacks such a group. msu.edulibretexts.org

Reduction Reactions of the Carbonyl Group

The carbonyl group of the benzophenone framework is readily reduced to either a secondary alcohol (a benzhydrol) or a methylene (B1212753) group (a diphenylmethane). The choice of reducing agent determines the final product.

Reduction to a Secondary Alcohol: The most common method for reducing a ketone to a secondary alcohol is using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that efficiently converts ketones like benzophenone into their corresponding alcohols. studylib.netgravitywaves.comzenodo.org In this reaction, a hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol), yields the secondary alcohol, in this case, (2-bromophenyl)(2'-methoxyphenyl)methanol. pitt.eduzenodo.org

Reduction to a Methylene Group: Complete reduction of the carbonyl group to a methylene group (C=O → CH₂) can be accomplished under more drastic conditions. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inlibretexts.org These strongly acidic conditions make it unsuitable for compounds with acid-sensitive functional groups. libretexts.org The mechanism is complex and thought to involve organozinc intermediates on the surface of the zinc. wikipedia.orgacs.org

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. wikipedia.org The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (H₂N-NH₂). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, in a high-boiling solvent like diethylene glycol. wikipedia.orgbeilstein-journals.orglscollege.ac.in The reaction proceeds through the deprotonation of the hydrazone and the eventual loss of nitrogen gas (N₂) to form a carbanion, which is then protonated to give the methylene group. wikipedia.org

Table 2: Summary of Reduction Reactions for the Carbonyl Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) in alcohol | Secondary Alcohol (-CH(OH)-) |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Methylene (-CH₂-) |

Hydride Reduction Mechanisms

The carbonyl group of the benzophenone core is susceptible to reduction by hydride reagents. The general mechanism for the hydride reduction of a ketone involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. uop.edu.pkdalalinstitute.com This initial attack results in the formation of an alkoxide intermediate. dalalinstitute.com Subsequent protonation of the alkoxide, typically during a workup step, yields the corresponding secondary alcohol. uop.edu.pk

The reaction with complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) proceeds via a polar mechanism. wikipedia.org The metal cation (Li⁺ or Na⁺) coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer. dalalinstitute.com

Mechanism of Hydride Reduction:

Nucleophilic Attack: A hydride ion from the reducing agent attacks the carbonyl carbon of this compound.

Formation of Alkoxide Intermediate: This attack breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a protic solvent (in the case of NaBH₄ in an alcohol) or by the addition of acid in a separate workup step (for LiAlH₄) to give the final product, (2-bromophenyl)(2'-methoxyphenyl)methanol.

The choice of hydride reagent can influence the reactivity. Lithium aluminum hydride is a more powerful reducing agent than sodium borohydride and will reduce a wider range of functional groups. wikipedia.org However, for the reduction of a simple ketone like this compound, both reagents are generally effective.

Photoreduction Pathways and Intermediates

The benzophenone core of this compound allows for photochemical reactions. Upon absorption of UV light, the molecule can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state of benzophenones is known to be a reactive species.

One potential photoreduction pathway for this compound is analogous to that of similar compounds, such as 2-benzyloxy-4-methoxybenzophenone. This pathway likely involves an intramolecular hydrogen abstraction. The excited triplet state of the carbonyl group can abstract a hydrogen atom from the methoxy group or the aromatic ring, leading to the formation of a diradical intermediate. This diradical can then undergo further reactions, such as cyclization or dimerization.

Postulated Photoreduction Pathway:

Photoexcitation: this compound absorbs a photon, promoting it to an excited electronic state.

Intersystem Crossing: The excited singlet state converts to a more stable triplet state.

Intramolecular Hydrogen Abstraction: The triplet carbonyl group abstracts a hydrogen atom from a nearby position, likely from the methoxy group, to form a diradical intermediate.

Further Reactions: The diradical intermediate can then cyclize to form a new ring system or react with another molecule to form a dimer.

Electrophilic Aromatic Substitution Reactions on the Benzophenone Core

The two aromatic rings of the this compound core can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is determined by the directing effects of the existing substituents: the bromo group, the methoxy group, and the carbonyl group which acts as a deactivating group on both rings.

Directing Effects of Substituents:

| Substituent | Ring | Electronic Effect | Directing Effect |

| -Br | Ring A | Deactivating (Inductive) | Ortho, Para |

| -C=O | Ring A & B | Deactivating (Resonance) | Meta |

| -OCH₃ | Ring B | Activating (Resonance) | Ortho, Para |

Ring A (Brominated Ring): This ring is substituted with a bromo group and is attached to the carbonyl carbon. The bromo group is a deactivating but ortho, para-directing substituent due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The carbonyl group is a deactivating, meta-directing group. Therefore, electrophilic attack on this ring will be disfavored, but if it occurs, the position of substitution will be influenced by both groups.

Ring B (Methoxylated Ring): This ring is substituted with a methoxy group, which is a strongly activating and ortho, para-directing substituent due to its ability to donate electron density to the ring through resonance. libretexts.org The carbonyl group's deactivating effect is also present on this ring. The powerful activating effect of the methoxy group will dominate, making this ring more susceptible to electrophilic attack than the brominated ring. Substitution will be directed to the positions ortho and para to the methoxy group.

Radical Reactions Involving this compound

The carbon-bromine bond in this compound can participate in radical reactions. These reactions are typically initiated by radical initiators, which are substances that can generate radical species under mild conditions, such as heat or light. wikipedia.org Common radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides. tcichemicals.comyoutube.com

A likely radical reaction for this compound is radical dehalogenation. This process would involve the homolytic cleavage of the C-Br bond.

General Mechanism for Radical Dehalogenation:

Initiation: A radical initiator generates a radical species.

Propagation:

The initiator radical abstracts the bromine atom from this compound, forming an aryl radical.

This aryl radical then abstracts a hydrogen atom from a hydrogen donor (e.g., a solvent or a specific reagent like tributyltin hydride), regenerating a radical that can continue the chain reaction. libretexts.org

Termination: Two radical species combine to form a stable, non-radical product.

Influence of Substituent Electronic and Steric Effects on Reactivity

Electronic Effects:

Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, which activates the aromatic ring it is attached to (Ring B) towards electrophilic attack. libretexts.org This makes Ring B the more reactive of the two rings in electrophilic aromatic substitution reactions.

Carbonyl Group (-C=O): This group is strongly electron-withdrawing through resonance, deactivating both aromatic rings towards electrophilic substitution and directing incoming electrophiles to the meta position relative to the carbonyl group.

Steric Effects:

The ortho-substituents (bromo and methoxy groups) can sterically hinder the approach of reagents to the carbonyl group and to the adjacent positions on the aromatic rings. This steric hindrance can affect the rates and regioselectivity of reactions. For example, in electrophilic aromatic substitution on the methoxylated ring, substitution at the ortho position might be sterically hindered compared to the para position.

Theoretical and Computational Investigations of this compound: A Search for Existing Studies

A comprehensive search of scientific literature and databases was conducted to gather information for a detailed article on the theoretical and computational investigations of the chemical compound this compound. The intended article was structured to cover specific quantum chemical calculations, including Density Functional Theory (DFT) studies on its molecular structure, prediction of its spectroscopic properties, and a thorough electronic structure analysis.

While general methodologies for the computational analysis of substituted benzophenones are well-documented, and studies on isomers and derivatives exist, the specific research findings and data tables for this compound could not be located in the available literature. nih.govresearchgate.net Consequently, it is not possible to provide a detailed, data-driven article that strictly adheres to the requested outline for this particular compound at this time.

Further research and publication of computational studies specifically focused on this compound are required to populate the detailed theoretical framework outlined in the initial request.

Theoretical and Computational Investigations of 2 Bromo 2 Methoxybenzophenone

Reactivity Prediction and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity of chemical compounds and elucidating the intricate details of reaction mechanisms. For 2-Bromo-2'-methoxybenzophenone, such studies would provide invaluable insights into its chemical behavior.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along the reaction pathway, which governs the reaction rate. At present, there are no published studies that computationally characterize the transition states for reactions involving this compound.

Reaction Coordinate Analysis

Reaction coordinate analysis provides a detailed mapping of the energy landscape of a chemical reaction, from reactants to products, passing through the transition state. This analysis offers a step-by-step understanding of the bond-breaking and bond-forming processes. Unfortunately, specific reaction coordinate analyses for this compound have not been reported in the scientific literature.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) in Substituted Benzophenones

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. These models are instrumental in predicting the behavior of new compounds without the need for extensive experimental work. While numerous QSRR/QSPR studies have been performed on various classes of organic compounds, including some substituted benzophenones, a specific model that includes and provides data for this compound is not available. The development of such a model would require a dataset of related benzophenone (B1666685) derivatives with experimentally determined reactivity or property data, which is currently lacking for this specific compound.

Applications and Advanced Functions in Organic Synthesis

2-Bromo-2'-methoxybenzophenone as a Versatile Synthetic Building Block

The structure of this compound features multiple reactive sites, making it a valuable and versatile building block in synthetic organic chemistry. The presence of the bromine atom on one aromatic ring allows for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of diverse functional groups, including alkyl, aryl, and alkynyl moieties, at the 2-position of the benzoyl group.

The methoxy (B1213986) group on the second phenyl ring influences the electronic properties of the molecule and can direct ortho-metalation reactions. Furthermore, the ketone carbonyl group itself is a site for numerous classical transformations, including reductions to the corresponding alcohol, Grignard additions, and Wittig reactions, providing pathways to a variety of molecular architectures. The interplay of these functional groups allows for sequential and regioselective modifications, making this compound a strategic precursor for multi-step syntheses.

Role in the Synthesis of Complex Organic Molecules

The unique substitution pattern of this compound makes it an important intermediate in the construction of elaborate organic molecules, including polycyclic systems and specifically designed molecular scaffolds.

Precursors to Polycyclic Systems

Polycyclic aromatic compounds are significant targets in organic synthesis due to their applications in materials science and medicinal chemistry. This compound can serve as a precursor to such systems through intramolecular cyclization reactions. For instance, photochemical reactions can induce cyclization, a strategy that has been observed in structurally similar benzophenone (B1666685) derivatives. Intramolecular Heck reactions or other transition-metal-catalyzed cyclizations can also be envisioned, where the ortho-bromo and other positions on the rings are strategically used to form new fused ring systems. These methods provide a pathway to novel polycyclic aromatic hydrocarbons (PAHs) and heterocycles that are otherwise difficult to access.

Intermediates for Designed Molecular Scaffolds

Molecular scaffolds are core structures upon which other chemical moieties can be built, essential for fields like drug discovery and materials science. This compound is utilized as an intermediate for creating such scaffolds. Through reactions like Friedel-Crafts acylations, this compound can be synthesized and then further modified. The bromine atom provides a handle for introducing diversity elements via cross-coupling, while the carbonyl and methoxy groups can be transformed to create complex, three-dimensional structures. This allows chemists to design and construct novel molecular frameworks with tailored properties for specific biological or material applications.

Contributions to Materials Science and Polymer Chemistry

The photochemical properties inherent to the benzophenone core, combined with the reactive handles of the bromo and methoxy substituents, position this compound as a valuable compound in materials science and polymer chemistry.

Integration into Functional Polymers

The development of functional polymers with specific optical, electronic, or responsive properties is a major focus of modern materials science. The bromo-functional group on this compound allows it to be incorporated into polymer chains, either as a monomer in polymerization reactions (e.g., Suzuki polycondensation) or as a functional group attached to a pre-existing polymer backbone. Once integrated, the benzophenone moiety can impart specific characteristics to the polymer, such as UV-crosslinkable properties or the ability to act as a photosensitizer.

Photoinitiator and Photoredox Catalyst Precursors

Benzophenone and its derivatives are well-known photoinitiators for radical polymerization, as they can abstract hydrogen atoms upon UV irradiation to generate initiating radicals. While benzophenone itself is widely used, derivatives like this compound can be precursors to more specialized photoinitiators with tuned absorption properties or enhanced reactivity.

Furthermore, the field of photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light. The benzophenone scaffold can be modified to create novel photoredox catalysts. The strategic placement of the bromo and methoxy groups on this compound offers a template for synthesizing new catalysts with tailored electronic and steric properties, potentially leading to new reactivities and applications in light-driven chemical transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-Bromo-2'-methoxybenzophenone by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, with its eight aromatic protons and three methoxy (B1213986) protons, a complex pattern of signals is expected in the aromatic region (typically δ 6.8–8.0 ppm) and a characteristic singlet for the methoxy group. Due to the presence of two ortho-substituted benzene (B151609) rings, the aromatic signals are anticipated to be complex multiplets resulting from overlapping spin-spin coupling. The protons on the methoxy-substituted ring are generally shifted to higher field (lower ppm) compared to those on the bromo-substituted ring due to the electron-donating nature of the methoxy group. The single, sharp peak for the methoxy (-OCH₃) protons is expected around δ 3.8 ppm, integrating to three protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has 14 carbon atoms, and due to the molecule's asymmetry, 14 distinct signals are expected. The most downfield signal corresponds to the carbonyl (C=O) carbon, typically appearing in the δ 190–200 ppm range. The carbon attached to the bromine (C-Br) is identifiable by its chemical shift, while the carbon attached to the methoxy group (C-OCH₃) appears at a significantly downfield position in the aromatic region (around δ 155-160 ppm). The methoxy methyl carbon (-OCH₃) provides a characteristic signal in the upfield region, typically around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (C₇H₄Br Ring) | 7.3 - 7.8 (multiplets) | - |

| Aromatic Protons (C₇H₄O Ring) | 6.9 - 7.5 (multiplets) | - |

| Methoxy Protons (-OCH₃) | ~3.8 (singlet) | - |

| Carbonyl Carbon (C=O) | - | ~195 |

| Aromatic Carbons (C-H, C-C) | - | 110 - 140 |

| Carbon-Bromine (C-Br) | - | ~120 |

| Carbon-Oxygen (Ar-O) | - | ~157 |

| Methoxy Carbon (-OCH₃) | - | ~55.6 |

To unambiguously assign the complex ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum of this compound would reveal the connectivity between neighboring protons on each of the aromatic rings, helping to trace the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of all protonated carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The spectrum for this compound is expected to show several characteristic absorption bands that confirm its key functional groups. The most prominent peak is the strong C=O stretching vibration of the ketone, which is influenced by conjugation with the two aromatic rings. For 2-bromobenzophenone, this band appears around 1659 cm⁻¹. The presence of the electron-donating methoxy group may slightly lower this frequency. Other key absorptions include C-O stretches from the ether linkage, C-Br stretches, and various vibrations associated with the aromatic rings.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium-Weak |

| Ketone C=O Stretch | 1670 - 1655 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1075 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-Br Stretch | 680 - 515 | Medium-Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings (e.g., ring breathing modes) and the C-Br bond, which can sometimes be weak or obscured in FT-IR spectra. The carbonyl (C=O) stretch is also Raman active. Comparing the FT-IR and Raman spectra can provide a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₄H₁₁BrO₂), the molecular weight is 291.14 g/mol .

A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, known as an M/M+2 doublet, at m/z values corresponding to [C₁₄H₁₁⁷⁹BrO₂]⁺ and [C₁₄H₁₁⁸¹BrO₂]⁺ (approximately m/z 290 and 292).

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for this molecule include the loss of the bromine atom and cleavage at the carbonyl group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Identity | Plausible Neutral Loss |

|---|---|---|---|

| 290 | 292 | [C₁₄H₁₁BrO₂]⁺ (Molecular Ion) | - |

| 211 | 211 | [C₁₄H₁₁O₂]⁺ | •Br |

| 183 | 185 | [C₇H₄BrO]⁺ (Bromobenzoyl cation) | •C₇H₇O |

| 135 | 135 | [C₈H₇O₂]⁺ (Methoxybenzoyl cation) | •C₆H₄Br |

| 107 | 107 | [C₇H₇O]⁺ | •C₆H₄Br, CO |

| 77 | 77 | [C₆H₅]⁺ (Phenyl cation) | •C₇H₄BrO, CO |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise mass determination and elemental composition analysis of this compound. This method provides the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm), which allows for the unambiguous confirmation of the compound's molecular formula, C14H11BrO2. The high resolution distinguishes the target compound from other potential molecules with the same nominal mass but different atomic compositions.

In a typical HRMS experiment, the compound is ionized, commonly forming a protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The exact mass of these ions is then measured. For this compound, the theoretical exact masses of these ions can be calculated, providing a benchmark for experimental verification. This level of precision is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Elemental Composition | Calculated m/z |

|---|---|---|

| [C14H11BrO2+H]⁺ | C=14, H=12, Br=1, O=2 | 291.0019 |

| [C14H11BrO2+Na]⁺ | C=14, H=11, Br=1, Na=1, O=2 | 312.9838 |

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and purity assessment of volatile and semi-volatile compounds like this compound. The gas chromatography component separates the constituents of a sample based on their differential partitioning between a stationary phase in a capillary column and a mobile gaseous phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier under specific chromatographic conditions.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, provides a unique fragmentation pattern that serves as a molecular fingerprint. For purity assessment, the chromatogram is analyzed to determine the relative percentage of the main peak corresponding to this compound against any impurity peaks. The mass spectrum of the main peak is then compared with known spectra to confirm its identity.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a 2018 study reported its crystallization in the monoclinic system with the P21/c space group. A key structural feature of substituted benzophenones is the non-planar conformation of the two phenyl rings, which are twisted relative to each other due to steric hindrance. The specific dihedral angle between the rings in this compound is a result of the electronic and steric interactions of the bromo and methoxy substituents.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| β (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

Electrochemical Analysis Techniques

Electrochemical methods are employed to investigate the redox properties of this compound, providing insights into its electron transfer characteristics.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry is a key electrochemical technique used to study the reduction and oxidation processes of a substance. For benzophenone (B1666685) derivatives, the primary electrochemical process of interest is the reduction of the carbonyl group. This process typically involves a one-electron transfer to form a radical anion. The potential at which this reduction occurs and the reversibility of the process can be determined from the cyclic voltammogram. The stability of the resulting radical anion is influenced by the molecular structure and the solvent used.

Influence of Substituents on Electrochemical Potentials

The electrochemical potentials of this compound are significantly influenced by the electronic effects of the bromo and methoxy substituents. The bromine atom, being an electron-withdrawing group, facilitates the reduction of the carbonyl group by stabilizing the resulting negative charge on the radical anion. This generally leads to a less negative (or more positive) reduction potential compared to unsubstituted benzophenone.

Photochemistry and Photophysical Behavior of 2 Bromo 2 Methoxybenzophenone

Photodecomposition Pathways

Upon absorption of ultraviolet (UV) light, 2-Bromo-2'-methoxybenzophenone is promoted to an electronically excited state, from which it can undergo various photodecomposition pathways. While specific studies on the photodecomposition of this compound are not extensively documented, analogies can be drawn from related substituted benzophenones. One potential pathway involves intramolecular reactions, driven by the proximity of the substituents to the carbonyl group.

For instance, the photolysis of 2-benzyloxy-4-methoxybenzophenone has been shown to produce 2,3-diphenyl-6-methoxybenzofuran through a proposed mechanism involving internal hydrogen transfer from the benzylic position to the excited carbonyl group, followed by cyclization of the resulting diradical . A similar intramolecular cyclization pathway could be envisaged for this compound, potentially involving the methoxy (B1213986) group or the aromatic ring, although the specific products would differ.

Another possible decomposition route is the cleavage of the carbon-bromine bond. The C-Br bond is known to be susceptible to photolytic cleavage, which would lead to the formation of a benzoylphenyl radical and a bromine radical. These reactive radical species can then engage in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination to form different products.

A summary of plausible photodecomposition pathways is presented in the table below.

| Pathway | Proposed Mechanism | Potential Products |

| Intramolecular Cyclization | Internal hydrogen abstraction followed by radical cyclization. | Furan or other heterocyclic derivatives. |

| Carbon-Bromine Bond Cleavage | Homolytic cleavage of the C-Br bond upon photoexcitation. | Benzoylphenyl radicals, bromine radicals, and subsequent reaction products. |

| Photoreduction | Hydrogen abstraction from a hydrogen-donating solvent by the excited ketone. | Pinacols and other reduction products. |

Excited State Dynamics and Energy Transfer Mechanisms

The photophysical behavior of benzophenones is largely dictated by the nature and dynamics of their excited states. Upon excitation, benzophenone (B1666685) derivatives typically populate a short-lived singlet excited state (S1), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T1). This high efficiency of ISC is a hallmark of benzophenone photochemistry.

The excited state dynamics of molecules can be complex, often involving transitions between multiple electronic states on ultrafast timescales uea.ac.uk. For many photochemical reactions, the molecule first reaches a Franck-Condon excited state, which can then relax to a "dark" excited state from which the reaction proceeds uea.ac.uk. The lifetime of these excited states is a crucial factor in determining the quantum yield of photochemical processes uea.ac.uk.

In the case of this compound, the presence of the bromine atom, a heavy atom, is expected to enhance the rate of intersystem crossing from the singlet to the triplet manifold due to spin-orbit coupling. The methoxy group, being an electron-donating group, can influence the energy and character of the excited states. The dynamics of these excited states, including their lifetimes and decay pathways, are critical for understanding the subsequent photochemical reactions.

Energy transfer from the excited triplet state of this compound to other molecules is another important process. If a suitable acceptor molecule with a lower triplet energy is present, the excited benzophenone derivative can act as a photosensitizer, transferring its triplet energy and initiating photochemical reactions in the acceptor molecule.

Photoreductive Processes and Radical Generation

A characteristic photochemical reaction of benzophenones is their photoreduction in the presence of a hydrogen donor. The excited triplet state of the benzophenone can abstract a hydrogen atom from a suitable donor, such as an alcohol or an amine, to generate a ketyl radical. This process is a key step in many photochemically initiated reactions nih.gov.

For this compound, this photoreductive process would lead to the formation of a 2-bromo-2'-methoxybenzhydrol radical (a ketyl radical). The fate of this radical intermediate depends on the reaction conditions. In the absence of other radical scavengers, two ketyl radicals can dimerize to form a pinacol. The general scheme for the photoreduction of a substituted benzophenone is shown below:

Photoexcitation and Intersystem Crossing: (Br)(MeO)C₆H₃COC₆H₅ + hν → ¹[(Br)(MeO)C₆H₃COC₆H₅]* → ³[(Br)(MeO)C₆H₃COC₆H₅]*

Hydrogen Abstraction: ³[(Br)(MeO)C₆H₃COC₆H₅]* + R-H → (Br)(MeO)C₆H₃C(•)OHC₆H₅ + R•

Radical Dimerization (Pinacol Formation): 2 (Br)(MeO)C₆H₃C(•)OHC₆H₅ → [(Br)(MeO)C₆H₃C(OH)C₆H₅]₂

The generation of these radical intermediates is fundamental to the application of benzophenone derivatives as photoinitiators in polymerization reactions cumbria.ac.uk.

Influence of Solvent and Substituents on Photochemical Outcomes

The solvent in which a photochemical reaction is carried out can have a profound impact on the reaction pathway and product distribution. Solvent properties such as polarity, viscosity, and hydrogen-bonding ability can influence the stability and reactivity of the excited states and radical intermediates.

For photoreductive processes involving this compound, the choice of a hydrogen-donating solvent is crucial. The efficiency of hydrogen abstraction will depend on the C-H bond strength of the solvent. For example, isopropyl alcohol is a more efficient hydrogen donor than methanol (B129727). The polarity of the solvent can also affect the energy levels of the excited states and the rates of competing decay pathways nih.gov. In some cases, polar solvents can stabilize charge-transfer character in the excited state, which may open up different reaction channels researchgate.net.

The substituents on the benzophenone core also play a critical role in modulating its photochemical behavior. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing but heavy bromine atom (-Br) in this compound will have opposing electronic effects. The methoxy group can increase the electron density in the aromatic ring, potentially affecting the energy of the n-π* and π-π* transitions. The bromine atom, as mentioned, enhances intersystem crossing. The steric hindrance caused by the ortho-substituents can also influence the conformation of the molecule and the accessibility of the carbonyl group for intermolecular reactions. Studies on other substituted aromatic compounds have shown that substituent effects can significantly alter reaction quantum yields conicet.gov.ar.

| Factor | Influence on Photochemical Outcome |

| Solvent Polarity | Can stabilize excited states and influence reaction pathways. More polar solvents can stabilize charge-transfer states nih.govresearchgate.net. |

| Solvent Hydrogen-Donating Ability | Essential for photoreductive processes. The rate of hydrogen abstraction depends on the C-H bond strength of the solvent. |

| Bromo Substituent | The heavy-atom effect enhances the rate of intersystem crossing to the triplet state. |

| Methoxy Substituent | The electron-donating nature can alter the energy levels of the excited states. |

| Steric Effects | Ortho-substituents can influence the molecular conformation and the accessibility of the reactive sites. |

Emerging Research and Future Perspectives

Development of Novel Catalytic Transformations Involving 2-Bromo-2'-methoxybenzophenone

The unique structure of this compound, featuring an aryl bromide, makes it an ideal substrate for a variety of modern catalytic cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules by forming new carbon-carbon (C-C) and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis has become a central tool in synthetic chemistry, and the bromo substituent in this compound serves as a key reactive handle. mdpi.com Several named reactions are particularly relevant:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nobelprize.org Applying this to this compound would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position, leading to novel biaryl ketones. These products could serve as precursors for complex heterocyclic systems or as scaffolds for new materials. The reaction is known for its mild conditions and tolerance of various functional groups. nobelprize.org

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. mdpi.com Negishi coupling is highly effective and often used in the synthesis of complex natural products and pharmaceutical intermediates. nobelprize.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen (C-N) bond by coupling the aryl bromide with an amine. This provides a direct route to synthesize N-aryl benzophenone (B1666685) derivatives, which are important structures in medicinal chemistry and materials science. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, offering a method to introduce vinyl groups onto the benzophenone scaffold. nobelprize.org

These catalytic methods transform this compound from a simple intermediate into a versatile building block for creating diverse and complex molecular architectures.

| Catalytic Reaction | Reagent | Bond Formed | Potential Application of Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Precursors for advanced materials, complex ligands |

| Negishi Coupling | Organozinc reagent | C-C | Pharmaceutical intermediates, natural product synthesis |

| Buchwald-Hartwig Amination | Amine | C-N | Bioactive molecules, organic semiconductors |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Polymer building blocks, functional dyes |

Green Chemistry Approaches to Synthesis and Derivatization

Modern chemical synthesis places a strong emphasis on sustainability, adhering to the principles of green chemistry to minimize waste, reduce energy consumption, and avoid hazardous substances. researchgate.net The synthesis and modification of this compound are increasingly being explored through these environmentally benign methodologies.

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a greener alternative to traditional metal-based catalysts that can be toxic and difficult to remove from the final product. researchgate.netresearchgate.net For instance, organocatalyst-controlled cascade benzannulation reactions have been developed for the selective synthesis of functionalized 2-hydroxybenzophenone (B104022) frameworks. rsc.org Such strategies could be adapted for the derivatization of this compound, promoting high selectivity and reducing reliance on heavy metals.

Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Research has shown the viability of using water or bio-based solvents like ethanol (B145695) for a range of organic reactions. researchgate.netmdpi.com Developing synthetic routes for this compound and its derivatives in these green solvents would significantly lower the environmental impact of the processes.

Energy-Efficient Methods: Microwave-assisted synthesis is another green chemistry tool that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, have been successfully performed under microwave irradiation, often leading to higher yields in a fraction of the time. mdpi.com

Advanced Materials Development from this compound Scaffolds

The benzophenone core is a well-established photophore and a rigid structural unit, making it an attractive component for advanced materials. researchgate.net The functional handles on this compound provide ideal points for incorporation into polymers and functional organic materials.

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives have garnered significant attention for their use in OLEDs. researchgate.netmdpi.com Their inherent properties, such as high intersystem crossing efficiency, make them suitable as building blocks for thermally activated delayed fluorescent (TADF) emitters or as host materials in phosphorescent OLEDs (PhOLEDs). preprints.org The bromo and methoxy (B1213986) groups on the this compound scaffold can be used to attach various donor and acceptor units, allowing for the fine-tuning of the resulting material's photophysical and electrochemical properties, such as its emission color, efficiency, and charge transport capabilities. mdpi.com The twisted geometry of many benzophenone derivatives also helps to reduce intermolecular quenching effects, which is beneficial for device performance. preprints.org

High-Performance Polymers: Substituted benzophenones are used as monomers in the synthesis of high-performance polymers. For example, derivatives like 4,4'-difluorobenzophenone (B49673) are used to produce PEEK (polyether ether ketone), a robust polymer with excellent thermal and chemical resistance. wikipedia.org The this compound scaffold could be similarly functionalized and polymerized to create novel polymers with tailored properties, such as enhanced UV stability or specific optical characteristics, for specialized applications.

Addressing Challenges in Regioselectivity and Yield Optimization

The synthesis of unsymmetrically substituted benzophenones like this compound often presents challenges, particularly concerning regioselectivity and reaction yield. The classical method for synthesizing benzophenones is the Friedel-Crafts acylation, which involves the reaction of a benzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

When synthesizing an unsymmetrical benzophenone, this reaction can lead to a mixture of isomers if both rings are substituted, making purification difficult and lowering the yield of the desired product. For example, reacting 2-bromobenzoyl chloride with anisole (B1667542) could potentially result in acylation at different positions on the anisole ring.

To overcome these limitations, researchers are developing alternative synthetic routes:

Iron-Mediated Synthesis: New methods utilizing iron-mediated reactions have been developed to produce unsymmetrically substituted and sterically hindered benzophenones with high control over regioselectivity. nih.govacs.org

Dual Catalysis: A visible-light-induced dual catalytic system combining a benzophenone photosensitizer and a nickel catalyst has been reported for the direct acylation of benzylic C-H bonds, providing a novel route to unsymmetrical ketones. nih.gov

Orthogonal Strategies: Palladium-catalyzed cross-coupling of aryl bromides with 2-aryl-1,3-dithianes offers a polarity-reversed approach to forming the ketone bond, providing an alternative to traditional nucleophilic or electrophilic aromatic substitution reactions. brynmawr.edu

These advanced synthetic methods are crucial for optimizing the production of this compound and its derivatives, ensuring high purity and efficiency.

Multidisciplinary Research Opportunities in Benzophenone Chemistry

The benzophenone scaffold is a "ubiquitous structure" that finds applications across numerous scientific disciplines. rsc.orgnih.gov The versatility of this compound makes it a valuable starting point for multidisciplinary research.

Medicinal Chemistry: Benzophenone derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov Marketed drugs such as the anti-inflammatory ketoprofen (B1673614) and the Parkinson's treatment tolcapone (B1682975) contain the benzophenone core. nih.gov The this compound scaffold can be used as a template to generate libraries of novel compounds for drug discovery programs. For example, new derivatives with anti-inflammatory potential have been designed and synthesized by incorporating heterocyclic nuclei like thiazole (B1198619) onto the benzophenone structure. nih.gov

Chemical Biology: In chemical biology, benzophenones are widely used as photoaffinity labels. wikipedia.org Upon irradiation with UV light, the benzophenone carbonyl group can form a covalent bond with nearby C-H bonds, typically found in the amino acid side chains of proteins. This property allows researchers to map interactions between proteins and ligands. This compound could be incorporated into biological probes to study protein-protein or protein-ligand interactions with high spatial and temporal resolution.

Agrochemicals: The structural diversity of benzophenone derivatives has also led to their investigation as potential antifungal and antibacterial agents for agricultural applications. By systematically modifying the substitution pattern on the benzophenone rings, researchers can screen for new lead compounds to protect crops from phytopathogenic fungi and bacteria.

Q & A

Q. What are the common synthetic routes for 2-Bromo-2'-methoxybenzophenone?

Methodological Answer: The synthesis typically involves bromination of a precursor such as 2'-methoxybenzophenone. Key steps include:

- Electrophilic Aromatic Substitution: Use brominating agents like N-bromosuccinimide (NBS) with catalysts (e.g., FeCl₃ or AlCl₃) to introduce bromine at the ortho position relative to the methoxy group .

- Optimization: Control reaction temperature (25–50°C) and solvent polarity (e.g., dichloromethane or CCl₄) to enhance regioselectivity.

Q. How is this compound characterized?

Methodological Answer: Characterization relies on:

- Spectroscopy:

- ¹H/¹³C NMR: Identify methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Bromine’s electron-withdrawing effect shifts adjacent protons upfield .

- IR: Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.

- Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₄H₁₁BrO₂ (MW: 291.14 g/mol) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders .

- Storage: Keep in airtight containers at 0–6°C, away from UV light and incompatible reagents (e.g., strong oxidizers) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can bromination conditions be optimized to minimize byproducts?

Methodological Answer:

- Reagent Stoichiometry: Use a 1.1:1 molar ratio of NBS to precursor to avoid di-bromination .

- Kinetic Control: Conduct reactions at lower temperatures (e.g., 0°C) to favor mono-substitution. Monitor progress via TLC or HPLC .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity; balance with reaction rate .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations) .

- Crystallography: Obtain single-crystal X-ray structures to confirm regiochemistry and detect polymorphism .

- Batch Analysis: Test multiple synthetic batches to distinguish artifacts from inherent spectral variations .

Q. What experimental designs are suitable for studying its reactivity in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.